molecular formula C14H15FN4O B2576866 1-(4-Fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea CAS No. 2034342-97-5

1-(4-Fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea

Cat. No. B2576866
M. Wt: 274.299
InChI Key: MFBUEBLFTFVMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea is a chemical compound that belongs to the class of urea derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Antitumor and Anticancer Activities

Research has highlighted the synthesis of novel pyrimidine derivatives, including compounds structurally related to 1-(4-Fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea, for their potential antitumor and anticancer properties. These compounds have shown significant activity against various cancer cell lines, indicating their promise as therapeutic agents. For instance, compounds derived from pyrimidine have exhibited notable antitumor activities against murine leukemia and mammary carcinoma, with certain derivatives showing potent activity comparable to standard drugs like Cisplatin in human lung carcinoma and mammary gland adenocarcinoma cell lines (Raić-Malić et al., 2000); (Hosamani et al., 2015).

Herbicidal Activities

Pyrimidine derivatives have also been synthesized for their herbicidal properties. A specific study found that certain compounds, including 3-(4-fluorobenzyl)-6-trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, exhibited up to 98% herbicidal activity against Brassica napus at certain concentrations, highlighting the potential for agricultural applications (Yang Huazheng, 2013).

Antimicrobial and Antitubercular Activities

Further research into pyrimidine derivatives has shown their potential in combating infectious diseases. Some studies have synthesized and tested compounds for their antimicrobial and antitubercular activities. For example, fluorinated coumarin–pyrimidine hybrids were evaluated for their effectiveness against tuberculosis, with certain compounds displaying potent activity and low cytotoxicity, suggesting their utility as new antitubercular agents (Reddy et al., 2015).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(2-pyrimidin-5-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O/c15-13-3-1-11(2-4-13)9-19-14(20)18-6-5-12-7-16-10-17-8-12/h1-4,7-8,10H,5-6,9H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBUEBLFTFVMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCCC2=CN=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea

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